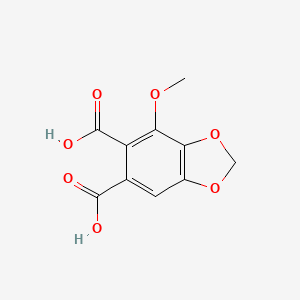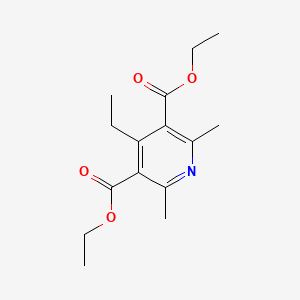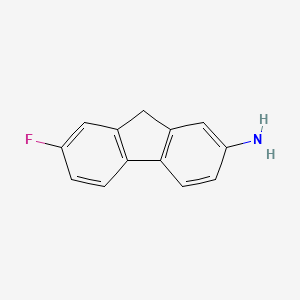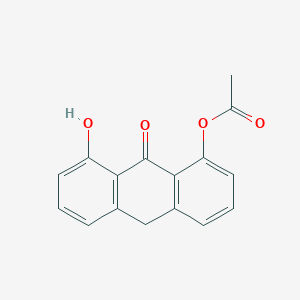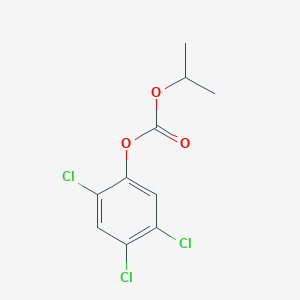
Propan-2-yl 2,4,5-trichlorophenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2,4,5-trichlorophenyl carbonate is a chemical compound with the molecular formula C10H9Cl3O3. It is known for its unique structure, which includes a carbonate ester functional group attached to a trichlorophenyl ring. This compound is used in various chemical and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propan-2-yl 2,4,5-trichlorophenyl carbonate can be synthesized through the reaction of 2,4,5-trichlorophenol with isopropyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 2,4,5-trichlorophenyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the carbonate ester can hydrolyze to form 2,4,5-trichlorophenol and isopropanol.
Substitution: The trichlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2,4,5-trichlorophenol and isopropanol.
Substitution: Various substituted phenyl carbonates depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 2,4,5-trichlorophenyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds, particularly in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the manufacture of polymers, coatings, and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of propan-2-yl 2,4,5-trichlorophenyl carbonate involves its interaction with various molecular targets. The carbonate ester group can undergo hydrolysis, releasing 2,4,5-trichlorophenol, which can interact with biological molecules. The trichlorophenyl ring can also participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities.
Vergleich Mit ähnlichen Verbindungen
Propan-2-yl 2,4,5-trichlorophenyl carbonate can be compared with other similar compounds, such as:
Propan-2-yl 2,4,6-trichlorophenyl carbonate: Similar structure but with a different substitution pattern on the phenyl ring.
Propan-2-yl 3,4,5-trichlorophenyl carbonate: Another isomer with different chlorine atom positions.
Methyl 2,4,5-trichlorophenyl carbonate: Similar compound with a methyl group instead of an isopropyl group.
These compounds share similar reactivity and applications but differ in their specific chemical and physical properties, making each unique in its own right.
Eigenschaften
CAS-Nummer |
5335-16-0 |
|---|---|
Molekularformel |
C10H9Cl3O3 |
Molekulargewicht |
283.5 g/mol |
IUPAC-Name |
propan-2-yl (2,4,5-trichlorophenyl) carbonate |
InChI |
InChI=1S/C10H9Cl3O3/c1-5(2)15-10(14)16-9-4-7(12)6(11)3-8(9)13/h3-5H,1-2H3 |
InChI-Schlüssel |
NVIRHLCJVYRKHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


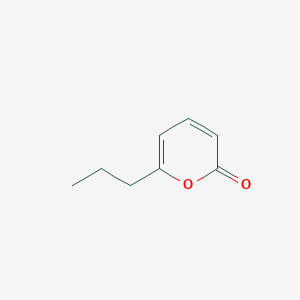
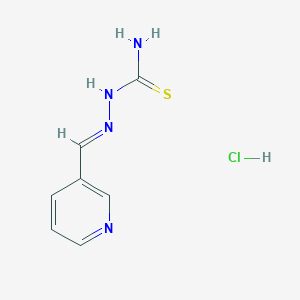
![N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14744836.png)

![2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol)](/img/structure/B14744872.png)
![1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14744878.png)
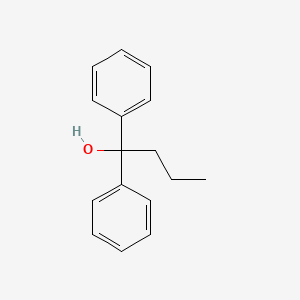
![5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate](/img/structure/B14744891.png)

